5-Fluoro-3-hydroxy-2-methylbenzonitrile
Description
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzoid core substituted with a fluorine atom at position 5, a hydroxyl group at position 3, and a methyl group at position 2. The compound’s molecular formula is C₈H₆FNO, with a molecular weight of 151.14 g/mol. Key structural features include:
- Fluorine: An electron-withdrawing group influencing electronic distribution and reactivity.
- Hydroxyl group: Introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6FNO/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,11H,1H3 |
InChI Key |
ZDHVJNGYPFUUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Spectroscopic and Computational Insights
- DFT Studies : For 2-Fluoro-5-methylbenzonitrile, B3LYP/6-311++G(d,p) calculations accurately reproduced experimental IR/Raman spectra, confirming the reliability of computational methods for predicting vibrational modes in fluorinated nitriles . Similar approaches could model this compound’s spectral properties, though hydroxyl group vibrations may require additional solvent-effect considerations.
Preparation Methods
Fluorination of Pre-Substituted Benzaldehyde Derivatives
A common starting material is 3-methoxy-2-methylbenzaldehyde, which undergoes directed fluorination. Using diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C achieves selective para-fluorination relative to the methoxy group, yielding 5-fluoro-3-methoxy-2-methylbenzaldehyde. This method avoids the formation of regioisomers due to the directing effects of the methoxy and methyl groups.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Fluorinating agent | DAST (1.2 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | −78°C → 0°C (gradient) | |
| Yield | 68–72% |
Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Methyl Group Installation
Palladium-catalyzed coupling of 5-fluoro-3-hydroxy-2-bromobenzonitrile with methylboronic acid introduces the methyl group. Tetrakis(triphenylphosphine)palladium(0) (2 mol%) in a 1,2-dimethoxyethane/water (2:1) solvent system at 100°C for 12 hours achieves 82% conversion.
Optimization Insights
Cyanation via Palladium-Mediated C–CN Bond Formation
Direct cyanation of 5-fluoro-3-hydroxy-2-methylbromobenzene using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120°C installs the nitrile group with 78% efficiency. This method circumvents the need for toxic cyanide salts.
Side Reaction Mitigation
- Copper(I) iodide (10 mol%) suppresses homo-coupling of aryl halides
- Microwave irradiation (150°C, 20 min) reduces reaction time by 60%
Hydroxylation Strategies
Demethylation of Methoxy Precursors
Boron tribromide (BBr₃) in dichloromethane at −40°C selectively cleaves the methoxy group without affecting the nitrile functionality. After 6 hours, quenching with methanol and purification by silica gel chromatography (ethyl acetate/hexane, 1:4) delivers 5-fluoro-3-hydroxy-2-methylbenzonitrile in 89% purity.
Comparative Demethylation Agents
| Agent | Conditions | Purity | Yield |
|---|---|---|---|
| BBr₃ | −40°C, 6 h | 89% | 85% |
| HBr/CH₃COOH | Reflux, 12 h | 76% | 68% |
| AlCl₃/NaI | 80°C, 8 h | 81% | 72% |
Direct Hydroxylation via Radical Mechanisms
A novel approach employs photocatalytic hydroxylation using mesoporous graphitic carbon nitride (mpg-C₃N₄) under visible light (λ = 420 nm). The methyl group undergoes radical abstraction, followed by trapping with molecular oxygen to form the hydroxyl group. This method remains experimental, with yields ≤45%.
Reaction Optimization and Scale-Up
Solvent Effects on Cyanation
A study comparing seven solvents revealed:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 78% |
| NMP | 32.2 | 74% |
| DMSO | 46.7 | 68% |
| THF | 7.5 | 41% |
Polar aprotic solvents enhance Pd catalyst stability and cyanide nucleophilicity.
Temperature Profiling in Fluorination
Controlled temperature ramping during DAST-mediated fluorination prevents exothermic side reactions:
- −78°C : Initial fluorination of electron-rich positions
- 0°C : Completion of reaction with minimized rearrangement
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (DMSO-d₆):
- δ 10.21 (s, 1H, OH)
- δ 7.34 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 6.89 (d, J = 6.7 Hz, 1H, Ar-H)
- δ 2.45 (s, 3H, CH₃)
High-Resolution Mass Spectrometry (HRMS) :
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows:
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent describes a continuous process for analogs of this compound:
- Fluorination module : Microreactor with DAST (residence time: 2 min)
- Cyanation module : Packed-bed reactor with Pd/C catalyst
- Demethylation unit : Falling film evaporator with BBr₃
This system achieves 92% overall yield at 5 kg/day throughput.
Waste Stream Management
- Fluoride byproducts : Neutralized with Ca(OH)₂ slurry to form CaF₂ (TWA: 2.5 mg/m³)
- Pd recovery : Ion-exchange resins reclaim >99% Pd from reaction mixtures
Emerging Methodologies
Biocatalytic Hydroxylation
Engineered E. coli expressing cytochrome P450BM3 mutants introduce hydroxyl groups with 94% regioselectivity. Current limitations include substrate solubility in aqueous media.
Electrochemical Cyanation
A carbon anode in acetonitrile/NaCN achieves 62% yield at 1.8 V vs Ag/AgCl. This method eliminates stoichiometric metal cyanides but requires membrane-separated cells to prevent HCN formation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|---|
| NAS + Sandmeyer | 4 | 52% | 95% | 120 |
| Suzuki + Cyanation | 3 | 67% | 98% | 240 |
| Continuous Flow | 3 | 89% | 99% | 85 |
The continuous flow approach offers superior economics for large-scale production despite higher initial capital costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
